2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid
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Overview
Description
2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms in a dioxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carboxylic acid derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
Scientific Research Applications
2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features but different functional groups.
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid: A related compound with additional phenyl and carboxylic acid groups.
Uniqueness
2,5-Dioxaspiro[3Its ability to undergo various chemical reactions and its utility in diverse research fields highlight its importance .
Properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonane-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-1-2-8(12-3-6)4-11-5-8/h6H,1-5H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIXZNIXGBAVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)OCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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